N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c19-18(20,21)26-16-3-1-13(2-4-16)17(24)23-9-12-7-15(10-22-8-12)14-5-6-25-11-14/h1-8,10-11H,9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPGZKUHVKWXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC(=CN=C2)C3=COC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 5-(furan-3-yl)pyridin-3-ylmethanamine. This intermediate can be synthesized through the following steps:
Formation of 5-(furan-3-yl)pyridine: This can be achieved via a Suzuki coupling reaction between 5-bromopyridine and furan-3-boronic acid in the presence of a palladium catalyst.
Reduction to 5-(furan-3-yl)pyridin-3-ylmethanamine: The resulting 5-(furan-3-yl)pyridine is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to obtain the amine.
The final step involves the coupling of 5-(furan-3-yl)pyridin-3-ylmethanamine with 4-(trifluoromethoxy)benzoyl chloride under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring undergoes oxidation under strong acidic or oxidative conditions. For example, potassium permanganate (KMnO₄) in acidic media converts the furan ring into a γ-diketone intermediate, which can further rearrange. This reaction is critical for modifying the compound’s aromaticity and electronic properties.
Example reaction pathway:
Reduction Reactions
The amide group can be reduced to a secondary amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C). This transformation alters the compound’s hydrogen-bonding capacity and solubility.
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Amide reduction | LiAlH₄ | Anhydrous THF, reflux | N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzylamine |
| Catalytic hydrogenation | H₂, RANEY®-nickel | 80°C, 36 h | Same as above |
Nucleophilic Substitution
The pyridine ring participates in electrophilic substitution at the meta position due to electron-deficient aromaticity. For example, chlorination with POCl₃ yields 3-chloropyridine derivatives, which are intermediates for further functionalization .
Key reagents:
-
POCl₃ for halogenation
-
Nitration (HNO₃/H₂SO₄) introduces nitro groups
Hydrolysis Reactions
The benzamide bond undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding 4-(trifluoromethoxy)benzoic acid and (5-(furan-3-yl)pyridin-3-yl)methanamine. This reaction is pivotal for metabolite studies.
Mechanism:
Electrophilic Aromatic Substitution on Furan
The furan ring reacts with electrophiles (e.g., bromine, acetyl chloride) at the α-position. For instance, bromination in dichloromethane produces 2-bromofuran derivatives, which enhance steric bulk .
| Reaction | Electrophile | Conditions | Product |
|---|---|---|---|
| Bromination | Br₂ | DCM, 0°C | 2-Bromo-furan derivative |
| Acetylation | AcCl, AlCl₃ | Reflux, 2 h | 2-Acetyl-furan derivative |
Cross-Coupling Reactions
The pyridine moiety enables Suzuki-Miyaura coupling with aryl boronic acids using palladium catalysts (e.g., Pd(PPh₃)₄). This reaction diversifies the compound’s aryl substituents for structure-activity studies .
Example:
Trifluoromethoxy Group Stability
The trifluoromethoxy (-OCF₃) group is resistant to hydrolysis under mild conditions but degrades in strong bases (e.g., NaOH/EtOH at 120°C), releasing fluoride ions and forming phenolic byproducts.
Amide Functionalization
The amide nitrogen can undergo alkylation or acylation. For example, reaction with methyl iodide in the presence of NaH generates N-methylated derivatives, altering pharmacokinetic properties.
Photocatalytic Reactions
Under blue LED light and CO atmosphere, the compound participates in carbonylative coupling with alcohols or amines, mediated by 4-dimethylaminopyridine (DMAP). This method is used to synthesize ester or urea derivatives .
Reagents:
-
CO (50 bar), DMAP, MeCN
-
40W blue LEDs, 25–50°C
Comparative Reactivity Insights
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Notably, it has been studied for its potential in:
-
Anticancer Applications :
- Studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer) cells. For instance, an IC50 value of 15 µM was noted for A549 cells, suggesting effective cytotoxicity through apoptosis induction.
-
Antiviral Properties :
- Research has shown that furan-containing compounds can exhibit antiviral activity with EC50 values ranging from 0.20 to 0.96 μM against various viral infections, indicating their potential as therapeutic agents.
-
Enzyme Inhibition :
- The compound may inhibit specific enzymes related to cancer proliferation and survival, which can be crucial for developing targeted therapies.
Case Studies
Several studies have highlighted the efficacy of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide in various applications:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa | 10.0 | Enzyme inhibition |
Detailed Findings
-
A549 Cell Line Study :
- Significant cytotoxicity was observed with an IC50 value of 15 µM, primarily through apoptosis induction.
-
MCF7 Cell Line Study :
- The compound caused cell cycle arrest at the G1 phase with an IC50 value of 12.5 µM.
-
HeLa Cell Line Study :
- An IC50 value of 10 µM was noted, where the compound inhibited specific enzymes crucial for cancer cell survival.
Synthetic Routes and Production
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of furan and pyridine intermediates.
- Coupling these intermediates followed by the formation of the final benzamide structure.
- Optimization of reaction conditions to enhance yield and purity.
In industrial settings, large-scale production may utilize batch or continuous flow processes, emphasizing cost-effectiveness and environmental sustainability.
Mechanism of Action
The mechanism by which N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance binding affinity and selectivity, while the furan and pyridine rings may facilitate interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Structural Analogues in Benzamide Derivatives
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate ()
- Key differences :
- Substituent on benzamide: Methoxy (-OCH₃) and trifluoromethyl (-CF₃) at positions 4 and 3 vs. trifluoromethoxy (-OCF₃) at position 3.
- Pyridine substitution: Pyridin-4-ylmethyl vs. pyridin-3-ylmethyl with furan-3-yl.
- Impact :
N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide ()
- Key differences :
- Substituent on benzamide: N,N-dimethyl vs. trifluoromethoxy.
- Pyridine substitution: 5-trifluoromethyl and 6-piperazinyl vs. 5-furan-3-yl.
- Impact: The dimethylamino group increases basicity and solubility, whereas trifluoromethoxy enhances electron withdrawal . Piperazine and trifluoromethyl groups may confer distinct pharmacokinetic profiles, such as altered blood-brain barrier penetration.
Heterocyclic Variants
N-(pyridin-3-ylmethyl)-4-(5-(6-(trifluoromethoxy)pyridin-3-yl)isoxazol-3-yl)aniline ()
- Key differences :
- Core structure: Aniline vs. benzamide.
- Heterocycle: Isoxazole vs. furan.
- Impact :
Compounds 4d–4i ()
These include thiazole-based benzamides, such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d).
- Key differences: Thiazole ring vs. pyridine-furan system. Substituents: Morpholinomethyl or piperazinyl groups vs. trifluoromethoxy.
- Chlorine substituents in 4d enhance electron withdrawal but reduce solubility compared to trifluoromethoxy.
Pharmacological Targets and Activity
VEGFR Inhibitors ()
Examples include 1-(2-(pyridin-4-yl)ethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-tetrazole-5-carboxamide .
- Key differences :
- Tetrazole ring vs. benzamide core.
- Shared trifluoromethoxy group but distinct heterocyclic systems.
- Impact :
- Tetrazole’s acidic proton may influence ionic interactions with targets, whereas benzamide’s carbonyl group enables hydrogen bonding .
Biological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article examines its biological activity, including mechanisms of action, research findings, and applications in drug discovery.
Chemical Structure and Properties
The compound features a furan ring , a pyridine ring , and a trifluoromethoxy substituent on a benzamide backbone. The molecular formula is with a molecular weight of approximately 335.27 g/mol. Its structure can be represented as follows:
The primary target for this compound is Cytochrome P450 2A6 . This enzyme plays a crucial role in drug metabolism and the biotransformation of various xenobiotics. The compound exhibits high coumarin 7-hydroxylase activity, which suggests its involvement in the metabolic pathways of anti-cancer drugs such as cyclophosphamide and ifosphamide, potentially enhancing their therapeutic effects.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, benzamide derivatives have been studied for their ability to inhibit key enzymes involved in cancer cell proliferation. In particular, studies have shown that certain benzamide derivatives can inhibit RET kinase activity, which is implicated in various cancers .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds. For example, pyrrole benzamide derivatives demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that this compound may also possess similar antimicrobial properties, warranting further investigation.
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a pharmacophore in drug design, particularly for targeting Cytochrome P450 enzymes.
- Biological Research : It is used to study enzyme interactions and metabolic pathways.
- Materials Science : The unique structure may lead to the development of novel materials with specific electronic or optical properties.
Study on Cytochrome P450 Interaction
A study focused on the interaction of this compound with Cytochrome P450 2A6 revealed that it enhances the hydroxylation of cyclophosphamide, indicating its potential as an adjuvant in cancer therapy.
Antimicrobial Evaluation
In another study evaluating the antimicrobial efficacy of similar benzamide derivatives, compounds exhibited significant inhibition against various bacterial strains, suggesting that this compound could be explored for its antibacterial potential .
Q & A
Q. What are the key steps and reaction conditions for synthesizing N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide?
- Methodological Answer : Synthesis involves multi-step protocols, including:
- Step 1 : Preparation of intermediates like O-benzyl hydroxylamine hydrochloride under ice-cooled conditions with CH₂Cl₂ and aqueous Na₂CO₃ (pH adjustment to ~10) .
- Step 2 : Acylation using p-trifluoromethyl benzoyl chloride in dichloromethane (DCM) with triethylamine as a base .
- Step 3 : Purification via column chromatography (hexane/ethyl acetate gradients) and recrystallization in diethyl ether/pentane .
- Critical Parameters : Maintain inert atmosphere (N₂/Ar) to prevent decomposition of light-sensitive intermediates .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Mutagenicity : Ames II testing indicates low mutagenicity (comparable to benzyl chloride), but PPE (gloves, goggles) and fume hoods are mandatory .
- Decomposition Risks : DSC analysis shows thermal decomposition above 80°C; store at –20°C in amber vials .
- Hazardous Reagents : Trichloroisocyanuric acid (TCICA) requires strict ventilation due to chlorine gas release .
Q. How can purity and structural integrity be validated post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use C18 columns with acetonitrile/water gradients (90% purity threshold) .
- NMR : Confirm absence of residual solvents (e.g., DCM at δ 5.32 ppm) and verify substituent integration (e.g., trifluoromethoxy group at δ 4.3 ppm) .
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ and rule out byproducts .
Advanced Research Questions
Q. How can low yields in the final acylation step be addressed?
- Methodological Answer :
- Catalyst Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .
- Solvent Effects : Switch from DCM to THF for better solubility of pyridine-furan intermediates .
- Temperature Control : Conduct reactions at 0°C to suppress side reactions (e.g., hydrolysis of acyl chloride) .
Q. What strategies resolve contradictions in reported mutagenicity data for similar benzamide derivatives?
- Methodological Answer :
- Comparative Ames Testing : Benchmark against structurally analogous compounds (e.g., anomeric amides vs. non-anomeric derivatives) to isolate substituent-specific effects .
- Metabolite Analysis : Use LC-MS to identify mutagenic metabolites (e.g., hydroxylamine intermediates) .
Q. How can molecular docking predict the biological activity of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
